molecular formula C8H12N2O B097796 6-Methyl-2-propyl-4(1H)-pyrimidinone CAS No. 16858-16-5

6-Methyl-2-propyl-4(1H)-pyrimidinone

Cat. No. B097796
CAS RN: 16858-16-5
M. Wt: 152.19 g/mol
InChI Key: VMZIIXXSCQMSOS-UHFFFAOYSA-N
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Description

6-Methyl-2-propyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as MPP, this compound is a pyrimidinone derivative that has been synthesized using various methods. Its unique structure and properties have made it an attractive candidate for further study.

Scientific Research Applications

Molecular Structure and Computational Study

The structure of pyrimidinone derivatives, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, has been a subject of research due to their chemical properties. A study by (Craciun, Custelcean, & Mager, 1999) utilized X-ray crystallography and quantum-chemical calculations to examine the molecular structure of similar compounds. This study aids in understanding the chemical characteristics and potential applications of pyrimidinones.

Dimerization and Hydrogen Bonding

Pyrimidinone compounds exhibit unique behavior in terms of dimerization and hydrogen bonding. (Beijer et al., 1998) researched 6-Methyl-2-butylureidopyrimidone and its ability to form dimers through hydrogen bonding, highlighting the potential for using these compounds in the development of supramolecular structures.

Photokinetics in Various Solvents

The photokinetic behavior of pyrimidinone compounds, including 6-Methyl-2-propyl-4(1H)-pyrimidinone, changes significantly based on the solvent used. (Ryseck et al., 2013) demonstrated how solvents like water and methanol affect the photophysical and photochemical properties of these compounds, which is crucial for their application in photochemistry.

Photodamage Mechanisms

Research by (Micheel et al., 2015) focused on the ability of pyrimidinone derivatives to abstract hydrogen atoms from various substances, an important aspect in understanding their role in DNA photodamage and potential applications in phototherapy or DNA research.

Synthesis and Structural Insights

The synthesis of novel pyrimidinone compounds is a key area of research. (Craciun, Kovacs, Crăciun, & Mager, 1998) described the synthesis of novel pyrimidinones and discussed their molecular structures and tautomerism. This research contributes to the development of new pharmaceuticals and agrochemicals.

Solvent Impact on Photokinetics

A study by (Ryseck et al., 2013) found that the photokinetics of pyrimidinone derivatives are heavily influenced by the solvent, affecting their stability and reactivity in different environments.

properties

IUPAC Name

4-methyl-2-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZIIXXSCQMSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342256
Record name 6-methyl-2-propylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-propyl-4(1H)-pyrimidinone

CAS RN

16858-16-5
Record name 6-methyl-2-propylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru
АН Иванкин, АБ Лисицын, НЛ Вострикова… - Международная …, 2014 - elibrary.ru
Представлен перечень компонентов специй-кардамона и перца белого, широко применяемых в технологии получения мясной продукции. Проведен сопоставительный …
Number of citations: 5 elibrary.ru

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